

A Comparative Guide to Validated HPLC Methods for 2-Methylisophthalic Acid Analysis

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Compound of Interest

Compound Name: 2-Methylisophthalic acid

Cat. No.: B176010

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For researchers, scientists, and drug development professionals, the accurate quantification of **2-Methylisophthalic acid** is crucial for quality control, stability studies, and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods applicable to the analysis of **2-Methylisophthalic acid**, based on established methods for structurally similar aromatic carboxylic acids. This guide presents key performance parameters in a comparative table, a detailed experimental protocol for a representative method, and a visual workflow for method validation to aid in the selection and implementation of a suitable analytical procedure.

Data Presentation: Comparison of Potential HPLC Methods

The following table summarizes the typical performance of various HPLC methods suitable for the determination of **2-Methylisophthalic acid**. The selection of the optimal method will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation.

Parameter	Method 1: Reversed-Phase HPLC	Method 2: Mixed-Mode HPLC
Principle	Separation based on hydrophobicity.	Separation based on a combination of reversed-phase and ion-exchange interactions. [1]
Typical Column	C18 or C8, 5 μ m, 4.6 x 150 mm	Mixed-mode stationary phase (e.g., Primesep B, Coresep SB), 5 μ m, 4.6 x 150 mm [2] [3]
Mobile Phase	Acetonitrile/Water with an acid modifier (e.g., 0.1% Phosphoric Acid or TFA) [3]	Acetonitrile/Water with a buffer (e.g., Ammonium acetate) and an acid modifier [4]
Elution Mode	Isocratic or Gradient	Isocratic or Gradient
Flow Rate	0.8 - 1.2 mL/min	0.8 - 1.2 mL/min
Detection	UV at ~210-230 nm [3]	UV at ~210-230 nm, or MS compatible [4]
Linearity (r^2)	> 0.999	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%	98.0 - 102.0%
Precision (% RSD)	< 2.0%	< 2.0%
Limit of Detection (LOD)	Analyte and system dependent	Analyte and system dependent
Limit of Quantification (LOQ)	Analyte and system dependent	Analyte and system dependent
Advantages	Robust, widely available columns and established methodology.	Enhanced selectivity for polar and ionic compounds, can separate isomers effectively. [1] [2]
Disadvantages	May have limited retention for very polar analytes.	Method development can be more complex.

Experimental Protocols: Representative Reversed-Phase HPLC Method

This section provides a detailed methodology for a representative reversed-phase HPLC method for the analysis of **2-Methylisophthalic acid**.

1. Materials and Reagents

- **2-Methylisophthalic acid** reference standard
- Acetonitrile (HPLC grade)
- Phosphoric acid (or Trifluoroacetic acid)
- Ultrapure water
- 0.45 µm syringe filters

2. Instrumentation

- HPLC system with a pump, autosampler, column oven, and UV detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

- Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 30:70 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 220 nm.
- Run Time: Approximately 15 minutes.

4. Standard Solution Preparation

- Stock Solution: Accurately weigh and dissolve a suitable amount of **2-Methylisophthalic acid** reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

5. Sample Preparation

- Accurately weigh and dissolve the sample containing **2-Methylisophthalic acid** in the mobile phase to achieve a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

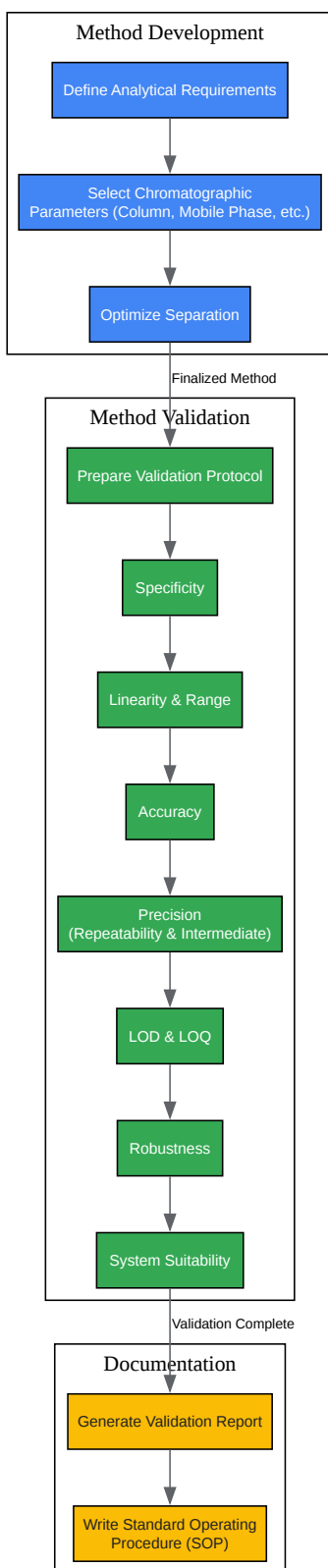
6. Method Validation

- Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interfering peaks at the retention time of **2-Methylisophthalic acid**.
- Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r^2) should be ≥ 0.999 .
- Accuracy: Determine the recovery of the analyte by spiking a placebo or sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Precision:
 - Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should be $\leq 2\%$.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method.



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